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Introduction
Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2

(SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By

targeting SGLT2, Ertugliflozin effectively reduces blood glucose levels, making it a valuable

therapeutic agent in the management of type 2 diabetes mellitus.[3] Understanding the in vitro

effects of Ertugliflozin on glucose transport is crucial for elucidating its mechanism of action

and for the development of novel anti-diabetic therapies.

These application notes provide detailed protocols for performing in vitro glucose uptake

assays using Ertugliflozin in relevant cell lines. The methodologies described are suitable for

screening and characterizing the effects of Ertugliflozin and other SGLT2 inhibitors on cellular

glucose transport.

Quantitative Data Summary
The following tables summarize the key in vitro inhibitory concentrations of Ertugliflozin.

Target Organism Assay Type IC50

hSGLT2 Human Cell-free 0.877 nM[1][2]

hSGLT1 Human Cell-free 1960 nM[1][2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3433122?utm_src=pdf-interest
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://jabonline.in/admin/php/uploads/681_pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9066578/
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://go.drugbank.com/drugs/DB11827
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://jabonline.in/admin/php/uploads/681_pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9066578/
https://jabonline.in/admin/php/uploads/681_pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9066578/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: In vitro inhibitory activity of Ertugliflozin against human SGLT1 and SGLT2

transporters.

Cell Line Assay Type Tracer IC50

HUVEC Glucose Uptake 14C-Deoxyglucose 85 µM[4]

Table 2: In vitro inhibition of glucose uptake by Ertugliflozin in Human Umbilical Vein

Endothelial Cells (HUVECs).

Parameter Value Condition

Cmax 1 µM (436 ng/mL)[4]
Daily therapeutic dose of 15

mg at steady state[4]

Table 3: Maximal plasma concentration (Cmax) of Ertugliflozin.

Signaling Pathways and Experimental Workflow
The primary mechanism of Ertugliflozin is the direct inhibition of SGLT2. However, in

metabolically active tissues like adipose and muscle, glucose uptake is primarily mediated by

the GLUT4 transporter, which translocates to the plasma membrane in response to insulin

signaling. While SGLT2 inhibitors are not expected to directly interfere with this pathway, their

systemic effects on glucose homeostasis can indirectly influence insulin sensitivity and

signaling.
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Insulin-mediated GLUT4 translocation pathway.
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The following diagram illustrates a general workflow for an in vitro glucose uptake assay to

evaluate the effect of Ertugliflozin.

Experimental Workflow: In Vitro Glucose Uptake Assay

Start

1. Cell Culture
(e.g., 3T3-L1 Adipocytes or L6 Myotubes)

2. Serum Starvation

3. Pre-incubation with Ertugliflozin

4. Insulin Stimulation (Optional)

5. Glucose Uptake Measurement
(Radiometric or Fluorescent)

6. Data Analysis

End
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General workflow for in vitro glucose uptake assays.

Experimental Protocols
Two common methods for measuring glucose uptake are presented: a radiometric assay using

³H-2-deoxyglucose and a fluorescent assay using 2-NBDG.

Protocol 1: Radiometric Glucose Uptake Assay in 3T3-L1
Adipocytes
This protocol is adapted from standard procedures for measuring glucose uptake in

differentiated 3T3-L1 adipocytes.

Materials:

Differentiated 3T3-L1 adipocytes (in 12-well plates)

Ertugliflozin

Insulin (100 nM)

Krebs-Ringer-HEPES (KRH) buffer

³H-2-deoxyglucose

Cytochalasin B (as a negative control)

Phloridzin (as a general SGLT/GLUT inhibitor control)

Scintillation fluid

Scintillation counter

Procedure:

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate

into mature adipocytes using a standard protocol (e.g., using IBMX, dexamethasone, and
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insulin).

Serum Starvation: Two to four hours before the assay, wash the differentiated adipocytes

twice with serum-free DMEM and incubate in the same medium.

Pre-incubation with Inhibitors: Wash the cells with KRH buffer. Pre-incubate the cells with

varying concentrations of Ertugliflozin (e.g., 1 nM to 100 µM) in KRH buffer for 30-60

minutes at 37°C. Include wells with vehicle control, cytochalasin B, and phloridzin.

Insulin Stimulation (Optional): To assess the effect on insulin-stimulated glucose uptake, add

100 nM insulin to the designated wells for the last 20-30 minutes of the pre-incubation

period.

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing ³H-2-deoxyglucose

(final concentration ~0.1 µCi/mL) and unlabeled 2-deoxyglucose. Incubate for 5-10 minutes

at 37°C.

Termination of Uptake: Stop the assay by aspirating the radioactive solution and washing the

cells three times with ice-cold PBS.

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1%

SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure

radioactivity using a scintillation counter.

Data Analysis: Determine the amount of glucose uptake and calculate the percentage of

inhibition by Ertugliflozin compared to the vehicle control.

Protocol 2: Fluorescent Glucose Uptake Assay in L6
Myotubes
This protocol utilizes the fluorescent glucose analog 2-NBDG to measure glucose uptake in L6

myotubes.

Materials:

Differentiated L6 myotubes (in 96-well black, clear-bottom plates)
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Ertugliflozin

Insulin (100 nM)

Krebs-Ringer-HEPES (KRH) buffer or PBS

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

Fluorescence plate reader

Procedure:

Cell Culture and Differentiation: Culture L6 myoblasts to confluence and differentiate into

myotubes by reducing the serum concentration in the culture medium.

Serum Starvation: Before the assay, starve the myotubes in serum-free medium for 2-4

hours.

Pre-incubation with Ertugliflozin: Wash the cells with KRH buffer or PBS. Pre-incubate with

different concentrations of Ertugliflozin for 30-60 minutes at 37°C.

Insulin Stimulation (Optional): Add 100 nM insulin to the appropriate wells for the final 20-30

minutes of pre-incubation.

Glucose Uptake: Add 2-NBDG (final concentration 50-100 µM) to each well and incubate for

30-60 minutes at 37°C.

Termination and Washing: Remove the 2-NBDG solution and wash the cells three times with

ice-cold PBS to remove extracellular fluorescence.

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity

using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

Data Analysis: Quantify the fluorescence intensity and calculate the effect of Ertugliflozin on

glucose uptake.

Conclusion
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The provided protocols and data offer a comprehensive guide for researchers investigating the

in vitro effects of Ertugliflozin on glucose uptake. These assays are essential tools for

characterizing the pharmacological profile of SGLT2 inhibitors and for exploring their potential

mechanisms of action beyond renal glucose transport. The selection of the cell line and assay

method should be guided by the specific research question and the available laboratory

resources.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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